5-cyanopyrimidine-2-carbonitrile

Vue d'ensemble

Description

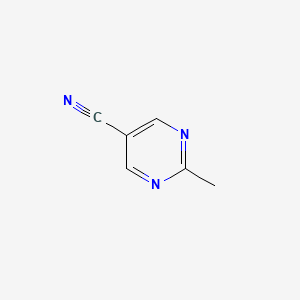

2-Methylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, and a nitrile group attached to the fifth carbon. The methyl group at the second position makes it a substituted pyrimidine. This compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 2-methylpyrimidine-5-carbonitrile, has been extensively studied. For instance, a method for synthesizing 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives involves a one-pot reaction of aromatic aldehydes, malononitrile, and guanidine carbonate under solvent-free conditions, which offers environmental benefits and excellent yields . Another synthesis approach for related pyrimidine compounds includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and nitrogen-containing reagents in alkaline ethanol . Additionally, the synthesis of 2-methyl-4,5-pyrimidinedicarbonitrile, a closely related compound, is achieved by reacting diethyl ethoxymethyleneoxalacetate with acetamidine, followed by ester conversion and treatment with methanol .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often determined using X-ray diffraction techniques. For example, the structure of a nickel complex with O-methylpyridine-2-carboximidate ligands derived from pyridine-2-carbonitrile was elucidated using X-ray diffraction . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, pyridine-2-carbonitrile undergoes metal(II)-promoted hydrolysis to form pyridine-2-carboxylic acid, with the pathway depending on the presence of specific reagents and the central metal atom . The reactivity of pyrimidine derivatives with nitrogen nucleophiles and active methylene compounds has also been reported, leading to the formation of azolyl- and azinylthiopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to study these properties. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence maxima at specific wavelengths, and the effects of solvents on emission spectra were interpreted . The absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in various solvents and temperatures, and a protonation constant was calculated . These studies provide insights into the behavior of pyrimidine derivatives in different environments and their potential applications.

Applications De Recherche Scientifique

Inhibition de COX-2 et activité anticancéreuse

5-cyanopyrimidine-2-carbonitrile: les dérivés ont été étudiés pour leur potentiel en tant qu'inhibiteurs de COX-2. Ces composés ont démontré une activité puissante à des concentrations minimales, avec des valeurs de CI50 dans la plage submicromolaire, indiquant leur efficacité. De plus, certains dérivés ont montré une activité anticancéreuse comparable ou supérieure contre diverses lignées cellulaires, notamment MCF-7 (cancer du sein), A549 (cancer du poumon), A498 (cancer du rein) et HepG2 (cancer du foie), avec une faible cytotoxicité sur les lignées cellulaires normales .

Inhibition de la tyrosine kinase EGFR

Une autre application importante est la conception de dérivés de This compound en tant qu'inhibiteurs de la tyrosine kinase mimant l'ATP ciblant le récepteur du facteur de croissance épidermique (EGFR). Ces composés ont été synthétisés et évalués pour leurs activités cytotoxiques in vitro contre un panel de lignées cellulaires tumorales humaines, montrant une activité antiproliférative modérée. Certains composés étaient plus actifs que l'inhibiteur de l'EGFR erlotinib, en particulier contre le carcinome colorectal (HCT-116), le carcinome hépatocellulaire (HepG-2), le cancer du sein (MCF-7) et les cellules de cancer du poumon non à petites cellules (A549) .

Analyse structurale pour la prédiction de la bioactivité

Les structures moléculaires des dérivés de This compound ont été caractérisées par des techniques spectroscopiques et par diffraction des rayons X sur monocristal. Cette analyse structurale est cruciale pour comprendre la conformation biologiquement active et prédire les activités biologiques potentielles de ces composés .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire sont réalisées pour comprendre l'interaction des dérivés de This compound avec des cibles biologiques. Ces études aident à prédire le mode de liaison et l'affinité de ces composés envers des protéines spécifiques, ce qui est essentiel pour la conception et le développement de médicaments .

Études de profil ADMET in silico

Des études de profil ADMET (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) in silico sont effectuées pour évaluer les propriétés de ressemblance avec les médicaments des dérivés de This compound. Ces études fournissent des informations sur la pharmacocinétique des composés, les interactions médicamenteuses potentielles, la biodisponibilité orale et le profil de sécurité global .

Progression du cycle cellulaire et induction de l'apoptose

La recherche s'est également concentrée sur les effets des dérivés de This compound sur la progression du cycle cellulaire et l'induction de l'apoptose. Ces études sont essentielles pour comprendre les mécanismes par lesquels ces composés exercent leurs effets anticancéreux, tels que l'arrêt de la croissance cellulaire à des phases spécifiques et l'augmentation des taux d'apoptose dans les cellules cancéreuses .

Activités inhibitrices des kinases

Les activités inhibitrices des kinases des dérivés de This compound sont étudiées pour déterminer leur efficacité contre diverses kinases, y compris les formes mutantes. Ceci est particulièrement important pour les thérapies anticancéreuses ciblées, où des kinases spécifiques sont surexprimées ou mutées .

Sur-régulation de la caspase-3

Certains dérivés de This compound ont été trouvés pour sur-réglementer le niveau de caspase-3, une enzyme clé impliquée dans la phase d'exécution de l'apoptose cellulaire. Cette sur-régulation indique le potentiel de ces composés à induire la mort cellulaire programmée dans les cellules cancéreuses, ce qui est un effet souhaitable dans le développement de médicaments anticancéreux .

Mécanisme D'action

Target of Action

2-Methylpyrimidine-5-carbonitrile is designed to act as an ATP mimicking tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .

Mode of Action

The compound interacts with its target, EGFR, by mimicking ATP, the energy currency of the cell. This interaction inhibits the tyrosine kinase activity of EGFR, which is a key driver of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt these processes and potentially halt the growth of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methylpyrimidine-5-carbonitrile is the EGFR signaling pathway. This pathway plays a critical role in regulating cell growth and survival. When EGFR is inhibited, downstream signaling events are disrupted, leading to altered cell cycle progression and increased apoptosis .

Result of Action

The inhibition of EGFR by 2-Methylpyrimidine-5-carbonitrile can lead to a variety of cellular effects. For instance, it has been observed to disturb the cell cycle of Colo-205 cells by blocking the G1 phase, coupled with an increase in annexin-V stained cells, indicating an increase in apoptosis . Additionally, it has been found to increase the concentration of caspase-3, a key enzyme involved in apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXDALJZOCGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609810 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5506-97-8 | |

| Record name | 2-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the interaction between a 2-methylpyrimidine-5-carbonitrile derivative and a specific biological target?

A1: Research has explored the interaction between 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and the amino acid tryptophan (Trp). [] This interaction was studied using fluorescence spectroscopy, revealing that DMPHMPC effectively quenches the fluorescence of Trp. This quenching effect is attributed to the formation of a DMPHMPC-Trp complex. [] Further analysis suggests that the binding mechanism between these two molecules is primarily static, meaning a stable complex is formed. [] The study also found that hydrophobic interactions play a significant role in this binding process. []

Q2: What are the potential applications of 2-methylpyrimidine-5-carbonitrile in organic synthesis?

A2: 2-methylpyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of vitamin B1 (thiamine). [] Researchers have developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to vitamin B1, using 2-methylpyrimidine-5-carbonitrile as a starting material. [] This highlights the importance of this compound in producing essential vitamins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)